molecular formula C9H7BrCl2O3 B4715255 methyl (2-bromo-4,6-dichlorophenoxy)acetate

methyl (2-bromo-4,6-dichlorophenoxy)acetate

Cat. No.: B4715255
M. Wt: 313.96 g/mol
InChI Key: NFVUGVTWDYOXJX-UHFFFAOYSA-N
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Description

Methyl (2-bromo-4,6-dichlorophenoxy)acetate is an organic compound with the molecular formula C9H7BrCl2O3 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2-bromo-4,6-dichlorophenoxy)acetate can be synthesized through a multi-step process. One common method involves the esterification of (2-bromo-4,6-dichlorophenoxy)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-bromo-4,6-dichlorophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines.

    Reduction: The compound can be reduced to remove the bromine and chlorine atoms, yielding a simpler phenoxyacetic acid derivative.

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic Substitution: Products include substituted phenoxyacetic acid derivatives.

    Reduction: Products include phenoxyacetic acid or its derivatives.

    Oxidation: Products include (2-bromo-4,6-dichlorophenoxy)acetic acid.

Scientific Research Applications

Methyl (2-bromo-4,6-dichlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a herbicide due to its structural similarity to other phenoxyacetic acid derivatives.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2-bromo-4,6-dichlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes involved in plant growth, leading to its potential use as a herbicide. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes by mimicking natural plant hormones.

Comparison with Similar Compounds

Methyl (2-bromo-4,6-dichlorophenoxy)acetate can be compared with other phenoxyacetic acid derivatives such as:

  • Methyl (2,4-dichlorophenoxy)acetate
  • Methyl (2,4,5-trichlorophenoxy)acetate
  • Methyl (2,4-dichlorophenoxy)propionate

Uniqueness

The presence of both bromine and chlorine atoms in this compound makes it unique compared to other similar compounds. These halogen atoms can significantly influence the compound’s reactivity and biological activity

Properties

IUPAC Name

methyl 2-(2-bromo-4,6-dichlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O3/c1-14-8(13)4-15-9-6(10)2-5(11)3-7(9)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVUGVTWDYOXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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